

# Application Notes and Protocols: NIR-797 Isothiocyanate Antibody Conjugation

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## Compound of Interest

Compound Name: NIR-797 isothiocyanate

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## Introduction

Near-infrared (NIR) fluorescent dyes have become indispensable tools in biological research and drug development, offering advantages such as deep tissue penetration and low autofluorescence. **NIR-797 isothiocyanate** is a reactive fluorescent dye that covalently binds to primary amines on proteins, making it an excellent candidate for labeling antibodies for various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. This document provides a detailed protocol for the conjugation of **NIR-797 isothiocyanate** to antibodies, including methods for purification and characterization of the resulting conjugate.

The isothiocyanate group of NIR-797 reacts with the primary amino groups of lysine residues on the antibody to form a stable thiourea bond.<sup>[1][2]</sup> The efficiency of this reaction is pH-dependent, favoring alkaline conditions. Careful control of the dye-to-antibody molar ratio is crucial to achieve optimal labeling, as over-conjugation can lead to antibody aggregation and reduced fluorescence due to quenching, while under-conjugation results in a weak signal.<sup>[3][4]</sup>  
<sup>[5]</sup>

## Materials and Reagents

Reagent/Material	Supplier Examples	Notes
NIR-797 isothiocyanate	Sigma-Aldrich, Fisher Scientific	Store at -20°C, protected from light and moisture.
Antibody to be labeled	User-provided	Must be purified and in an amine-free buffer (e.g., PBS).
Anhydrous Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	For dissolving the NIR-797 isothiocyanate.
Phosphate-Buffered Saline (PBS), pH 7.2-7.4	Various	For antibody dialysis and storage.
0.1 M Sodium Bicarbonate Buffer, pH 8.5-9.0	User-prepared	Reaction buffer for conjugation.
Desalting Columns (e.g., Sephadex G-25)	GE Healthcare, Bio-Rad	For purification of the antibody-dye conjugate. <a href="#">[6]</a> <a href="#">[7]</a>
Spectrophotometer	Various	For determining protein concentration and degree of labeling.

## Experimental Protocols

### Antibody Preparation

Proper antibody preparation is critical for successful conjugation. The antibody solution must be free of any amine-containing substances like Tris or glycine, as these will compete with the antibody for reaction with the dye.[\[6\]](#)[\[8\]](#)

Protocol:

- If the antibody is in a buffer containing primary amines or stabilizing proteins like BSA, it must be purified.[\[6\]](#)
- Dialyze the antibody solution against 1X PBS, pH 7.2-7.4, overnight at 4°C with at least two buffer changes.

- After dialysis, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A<sub>280</sub>). For a typical IgG, the extinction coefficient is approximately 210,000 M<sup>-1</sup>cm<sup>-1</sup>.[\[4\]](#)
- Adjust the antibody concentration to 2-10 mg/mL in PBS for optimal labeling efficiency.[\[6\]](#)

## NIR-797 Isothiocyanate Stock Solution Preparation

The reactive **NIR-797 isothiocyanate** is sensitive to moisture and should be dissolved immediately before use.[\[5\]](#)[\[6\]](#)

Protocol:

- Allow the vial of **NIR-797 isothiocyanate** to equilibrate to room temperature before opening to prevent condensation.
- Add the required amount of anhydrous DMSO to the vial to create a 10 mM stock solution.[\[6\]](#)
- Mix by vortexing or pipetting until the dye is completely dissolved.

## Antibody Conjugation with NIR-797 Isothiocyanate

The following protocol is a starting point and can be optimized by varying the dye-to-antibody molar ratio.[\[6\]](#)

Protocol:

- Transfer the prepared antibody solution to a new reaction tube.
- Adjust the pH of the antibody solution to 8.5-9.0 by adding a calculated amount of 0.1 M sodium bicarbonate buffer.
- Add the calculated volume of the 10 mM **NIR-797 isothiocyanate** stock solution to the antibody solution while gently stirring. The recommended starting molar ratio of dye to antibody is between 5:1 and 15:1.[\[6\]](#)
- Protect the reaction mixture from light by wrapping the tube in aluminum foil.

- Incubate the reaction at room temperature for 1-2 hours with gentle, continuous mixing.

## Purification of the Antibody-Dye Conjugate

Purification is necessary to remove unconjugated **NIR-797 isothiocyanate**. Gel filtration chromatography is a common and effective method.[\[6\]](#)[\[9\]](#)

Protocol:

- Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS, pH 7.2-7.4, according to the manufacturer's instructions.
- Carefully load the conjugation reaction mixture onto the center of the column.
- Allow the sample to enter the column bed, then add PBS to the top.
- Collect the fractions as they elute. The first colored band to elute will be the antibody-dye conjugate, as it is larger and moves faster through the column. The smaller, unconjugated dye molecules will elute later.[\[8\]](#)
- Pool the fractions containing the purified conjugate.

## Characterization of the Conjugate

### Degree of Labeling (DOL) Calculation

The DOL, or the number of dye molecules per antibody, is a critical parameter for ensuring the quality and consistency of the conjugate.[\[6\]](#) It can be determined spectrophotometrically.[\[4\]](#)

Formula: The concentration of the antibody and the dye are first calculated:

- $[\text{Antibody}] \text{ (M)} = (A_{280} - (A_{795} \times \text{CF})) / \epsilon_{\text{antibody}}$
- $[\text{Dye}] \text{ (M)} = A_{795} / \epsilon_{\text{dye}}$

Where:

- $A_{280}$  is the absorbance of the conjugate at 280 nm.

- $A_{795}$  is the absorbance of the conjugate at the maximum absorption wavelength of NIR-797 (approximately 795 nm).
- CF is the correction factor for the dye's absorbance at 280 nm ( $A_{280}$  of dye /  $A_{795}$  of dye).
- $\epsilon_{\text{antibody}}$  is the molar extinction coefficient of the antibody at 280 nm (e.g.,  $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$  for IgG).[4]
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of **NIR-797 isothiocyanate** at 795 nm.

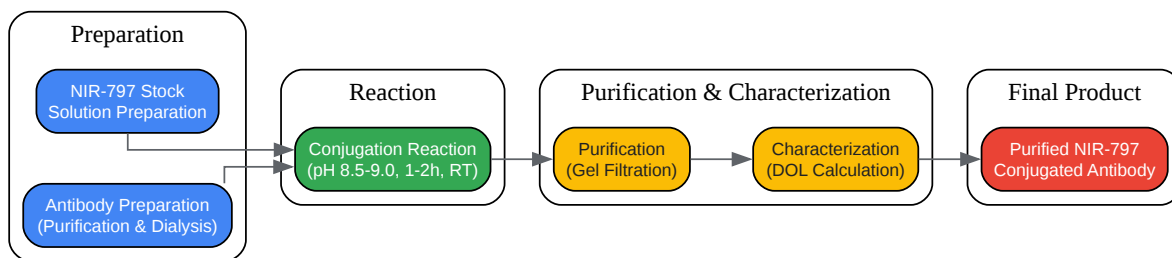
The Degree of Labeling is then calculated as:  $\text{DOL} = [\text{Dye}] / [\text{Antibody}]$

An optimal DOL for most antibodies is typically between 2 and 10.[4][6]

## Quantitative Data Summary

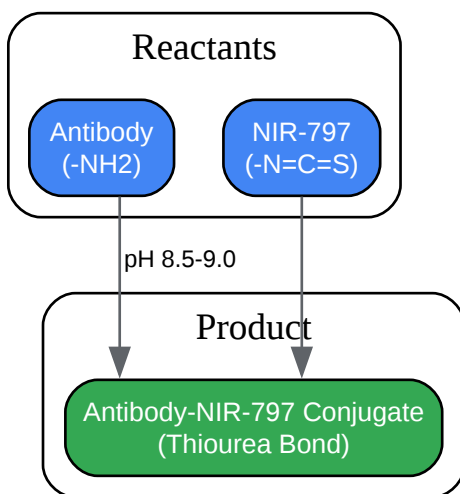
Parameter	Recommended Value/Range	Reference
Antibody Concentration for Conjugation	2 - 10 mg/mL	[6]
Reaction Buffer pH	8.5 - 9.0	[9]
Molar Dye:Antibody Ratio (starting)	5:1 to 15:1	[6]
Reaction Time	1 - 2 hours	[8]
Reaction Temperature	Room Temperature	[6]
Optimal Degree of Labeling (DOL)	2 - 10	[4][6]

## Visualizations



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Caption: Experimental workflow for **NIR-797 isothiocyanate** antibody conjugation.



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Caption: Chemical reaction of **NIR-797 isothiocyanate** with an antibody.

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